N-methyl-4-(propan-2-yloxy)aniline hydrochloride is a chemical compound with the molecular formula and a molecular weight of 201.7 g/mol. It is classified as an aromatic amine and is commonly used in various fields, including organic synthesis, medicinal chemistry, and industrial applications. The compound is characterized by its unique structure, which includes a methoxy group and a secondary amine.
The synthesis of N-methyl-4-(propan-2-yloxy)aniline hydrochloride typically involves several steps:
Industrial methods may optimize these reactions for large-scale production using continuous flow reactors and advanced purification techniques to enhance yield and purity .
The molecular structure of N-methyl-4-(propan-2-yloxy)aniline hydrochloride can be represented as follows:
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H
RKPCCSDIAXCHIQ-UHFFFAOYSA-N
These identifiers provide insight into the compound's chemical behavior and potential interactions in various environments .
N-methyl-4-(propan-2-yloxy)aniline hydrochloride can participate in several chemical reactions:
Common reaction conditions include organic solvents like ethanol or dichloromethane, with temperatures ranging from room temperature to reflux conditions .
The mechanism of action for N-methyl-4-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor for certain enzymes or act as a ligand that binds to specific proteins. This characteristic makes it valuable in research involving enzyme inhibition and protein-ligand interactions .
Relevant data regarding boiling points or melting points are less frequently documented but are essential for practical applications in synthesis and formulation .
N-methyl-4-(propan-2-yloxy)aniline hydrochloride has several scientific uses:
This compound's multifaceted applications underscore its significance in both academic research and industrial contexts, making it a valuable subject for further study and exploration.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0